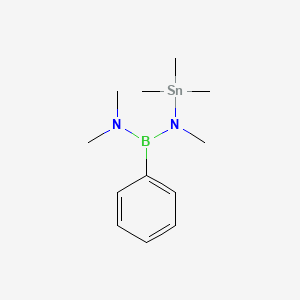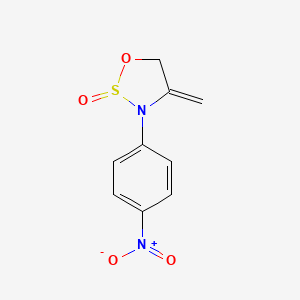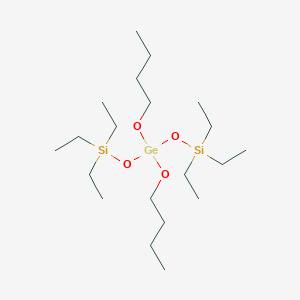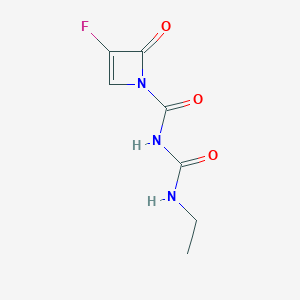![molecular formula C13H9N3 B14617399 3-Phenylpyrido[2,3-b]pyrazine CAS No. 58914-16-2](/img/structure/B14617399.png)
3-Phenylpyrido[2,3-b]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenylpyrido[2,3-b]pyrazine is a heterocyclic compound that contains a pyridine ring fused with a pyrazine ring and a phenyl group attached to the third position of the pyrazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Phenylpyrido[2,3-b]pyrazine can be synthesized through a regioselective condensation reaction. One common method involves the reaction of 2,3-diaminopyridine with arylglyoxals in dimethylformamide and ethanol at 90°C. This reaction yields the desired pyrido[2,3-b]pyrazine derivatives in good to excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the laboratory-scale synthesis for larger-scale production. This includes ensuring the availability of high-purity starting materials, efficient reaction conditions, and effective purification techniques to obtain the desired product with high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenylpyrido[2,3-b]pyrazine undergoes various chemical reactions, including:
Condensation Reactions: The synthesis itself involves a condensation reaction between 2,3-diaminopyridine and arylglyoxals.
Substitution Reactions: The compound can undergo substitution reactions, particularly at the phenyl group, where different substituents can be introduced to modify its properties.
Common Reagents and Conditions
Condensation Reactions: Typically involve reagents like 2,3-diaminopyridine and arylglyoxals in solvents such as dimethylformamide and ethanol at elevated temperatures (around 90°C).
Substitution Reactions: Common reagents include halogenating agents, alkylating agents, and other electrophiles that can react with the phenyl group under appropriate conditions.
Major Products Formed
The major products formed from these reactions are various derivatives of pyrido[2,3-b]pyrazine, which can be further functionalized to enhance their biological activities or other desired properties .
Applications De Recherche Scientifique
3-Phenylpyrido[2,3-b]pyrazine has several scientific research applications, including:
Mécanisme D'action
The exact mechanism of action of 3-Phenylpyrido[2,3-b]pyrazine is not fully elucidated. it is believed to exert its effects through interactions with specific molecular targets, such as kinases and receptors. These interactions can modulate various biological pathways, leading to the observed biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazine and pyridazinone share a similar nitrogen-containing heterocyclic structure and exhibit a wide range of biological activities.
Pyrrolopyrazine Derivatives: These compounds also contain a pyrazine ring and are known for their antimicrobial, antifungal, and antiviral activities.
Uniqueness
3-Phenylpyrido[2,3-b]pyrazine is unique due to its specific structural configuration, which allows for regioselective synthesis and the potential for diverse functionalization. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials with specialized properties .
Propriétés
Numéro CAS |
58914-16-2 |
|---|---|
Formule moléculaire |
C13H9N3 |
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
3-phenylpyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C13H9N3/c1-2-5-10(6-3-1)12-9-15-11-7-4-8-14-13(11)16-12/h1-9H |
Clé InChI |
WATGCYZSCSXVKY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CN=C3C=CC=NC3=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-{4-Chloro-6-[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}-N'-ethylthiourea](/img/structure/B14617333.png)
![1-[(Pyridin-3-yl)methyl]piperidine-2,6-dione](/img/structure/B14617341.png)








